molecular formula C4H9NO B1203614 2-Methyl-2-nitrosopropane CAS No. 917-95-3

2-Methyl-2-nitrosopropane

Cat. No. B1203614
CAS RN: 917-95-3
M. Wt: 87.12 g/mol
InChI Key: LUQZKEZPFQRRRK-UHFFFAOYSA-N
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Description

2-Methyl-2-nitrosopropane (MNP or t-nitrosobutane) is an organic compound with the formula (CH3)3CNO . It is a blue liquid that is used in chemical research as a spin trap, i.e., it binds to radicals .


Synthesis Analysis

The synthesis of 2-Methyl-2-nitrosopropane involves a sequence of reactions starting from tert-butylamine . The process involves the formation of 2-methyl-2-nitropropane, which is then converted to N-tert-Butylhydroxylamine . The reaction involves the use of aluminum amalgam and requires careful handling due to the liberation of hydrogen .


Molecular Structure Analysis

The molecular formula of 2-Methyl-2-nitrosopropane is CHNO . Its average mass is 87.120 Da and its monoisotopic mass is 87.068413 Da . The structure of the trans-dimer of 2-methyl-2-nitrosopropane has been established by X-ray diffraction studies .


Chemical Reactions Analysis

2-Methyl-2-nitrosopropane undergoes a remarkably ready reaction at room temperature with a trialkylborane to bring about the elimination of one B-alkyl group as alkene . Photodissociation of 2-methyl-2-nitropropane at 193 and 248nm leads to the formation of OH fragment and electronically excited NO2 .


Physical And Chemical Properties Analysis

2-Methyl-2-nitrosopropane is a blue liquid . Its molecular formula is C4H9NO and its molar mass is 87.122 g·mol−1 .

Scientific Research Applications

  • Spin Trapping and Radical Reactions : MNP is used in spin trapping, particularly for studying radical reactions. For instance, Doba, Ichikawa, and Yoshida (1977) examined its use in trapping the t-butyl radical generated by photodissociation, highlighting its role in kinetic studies of spin-trapping reactions (Doba, Ichikawa, & Yoshida, 1977). Similarly, Luo et al. (1998) investigated MNP encapsulated by cyclodextrins, used as radical traps in the photolysis of coenzyme B12 and its analogues, demonstrating its application in EPR studies (Luo et al., 1998).

  • Photochemical Studies : The photochemical properties of MNP have been explored, as in the work by Pou et al. (1994), where MNP was used as a caged-nitric oxide (NO) source. This study demonstrated that MNP could liberate NO upon illumination, suggesting its use in controlled NO delivery in biochemical research (Pou et al., 1994).

  • Study of Reaction Mechanisms : The reaction mechanisms involving MNP have been the subject of several studies. For example, Gowenlock and Healey (1968) explored the pyrolysis of MNP, contributing to the understanding of its reaction pathways (Gowenlock & Healey, 1968).

  • Solvent Effects on Reactions : Research by Yoshimura and Kimura (1991) focused on the solvent-density dependence of MNP's unimolecular reaction rate, providing insights into how solvent properties can influence chemical reactions (Yoshimura & Kimura, 1991).

  • Structural Analysis : Studies like the one by Gowenlock, McCullough, and Manson (1988) on the crystal structure of MNP's trans-dimer have contributed to the understanding of its structural properties (Gowenlock, McCullough, & Manson, 1988).

  • Caution in Usage : Research has also pointed out the need for caution in using MNP. Makino et al. (1980) noted that MNP, when used as a spin trap, can convert to other compounds in aqueous solutions, indicating the necessity of careful handling and understanding its stability (Makino et al., 1980).

Safety And Hazards

2-Methyl-2-nitrosopropane may cause eye and skin irritation, and may cause respiratory and digestive tract irritation . It is advised to use proper personal protective equipment when handling this compound .

properties

IUPAC Name

2-methyl-2-nitrosopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO/c1-4(2,3)5-6/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUQZKEZPFQRRRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80878749
Record name 2-METHYL-2-NITROSOPROPANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80878749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

87.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-2-nitrosopropane

CAS RN

917-95-3, 6841-96-9
Record name 2-Methyl-2-nitrosopropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=917-95-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Nitrosobutane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propane, 2-methyl-2-nitroso-, dimer
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Record name NSC150348
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150348
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-METHYL-2-NITROSOPROPANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-2-nitrosopropane
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2-Methyl-2-nitrosopropane
Reactant of Route 3
2-Methyl-2-nitrosopropane
Reactant of Route 4
2-Methyl-2-nitrosopropane
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2-Methyl-2-nitrosopropane
Reactant of Route 6
2-Methyl-2-nitrosopropane

Citations

For This Compound
2,680
Citations
RJ Singh, N Hogg, J Joseph, B Kalyanaraman - FEBS letters, 1995 - Wiley Online Library
… Aluminum 2‐Methyl‐2‐nitrosopropane (MNP) decomposed on irradiation (λ = 660 nm) to form ·NO and tert‐butyl radical. Aluminum phthalocyanine tetrasulphonate enhanced the rate …
Number of citations: 121 febs.onlinelibrary.wiley.com
KP Madden, H Taniguchi - Journal of the American Chemical …, 1991 - ACS Publications
Results are presented for an in situ radiolysis ESR study of simple ir and radical spin trapping by 2-methyl-2-nitrosopropane (MNP) in dilute aqueous solution. The parent radicals …
Number of citations: 50 pubs.acs.org
H Iwahashi, CE Parker, RP Mason… - Biochemical …, 1991 - portlandpress.com
… Here we use this methodology to identify the molecular structure of nitrosobenzene and 2-methyl-2-nitrosopropane radical adducts formed by trapping linoleic acid-, linolenic acid- and …
Number of citations: 61 portlandpress.com
V Pilepić, S Uršić - Journal of Molecular Structure: THEOCHEM, 2001 - Elsevier
… of nitrosobenzene and 2-methyl-2-nitrosopropane, affects the … both nitrosobenzene and 2-methyl-2-nitrosopropane possibly … 2-methyl-2-nitrosopropane at the N atom than at the O atom. …
Number of citations: 61 www.sciencedirect.com
K Makino, N Suzuki, F Moriya… - Radiation …, 1981 - meridian.allenpress.com
… Several aspects of spin trapping with 2-methyl-2-nitrosopropane (MNP) were studied. Compounds produced from dimer MNP in aqueous solutions prepared for spin trapping were …
Number of citations: 44 meridian.allenpress.com
FP Sargent - The Journal of Physical Chemistry, 1977 - ACS Publications
… The most commonly used trapping agents are 2-methyl-2-nitrosopropane, Ñ-(terí-butyl)-a-phenyl nitrone, and 5,5-dimethylpyrroline 1-oxide (DMPO). The rates of addition to these …
Number of citations: 29 pubs.acs.org
M Uchida - Journal of the Chemical Society, Perkin Transactions 2, 1982 - pubs.rsc.org
… addition reaction of aliphatic alcohol ions with 2-methyl2-nitrosopropane (But,NO), we believe that the structure and the thermodynamic properties of addition products …
Number of citations: 2 pubs.rsc.org
KP Madden, H Taniguchi - Journal of the Chemical Society, Perkin …, 1993 - pubs.rsc.org
… The spin adducts formed by reaction of bulky hydroxyalkyl radicals with the nitroso spin trap 2-methyl2-nitrosopropane (MN P) were studied using in-situ radiolysis EPR. Parent …
Number of citations: 12 pubs.rsc.org
KG Foot, BP Roberts - Journal of the Chemical Society C: Organic, 1971 - pubs.rsc.org
… 2-Methyl-2-nitrosopropane undergoes a remarkably ready reaction at room temperature with a … We felt that it might be possible for 2-methyl-2nitrosopropane to undergo a free-radical …
Number of citations: 6 pubs.rsc.org
KJ REszka, CF Chignell - Photochemistry and photobiology, 1994 - Wiley Online Library
… In this work, employing EPR and the spin traps 2-methyl-2-nitrosopropane (MNP) and mi-nitromethane (NM), we investigated the photochemistry in aqueous solutions of N-…
Number of citations: 21 onlinelibrary.wiley.com

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